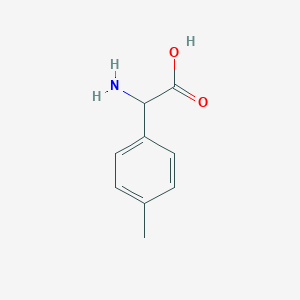

2-Amino-2-(p-tolyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRCPHBUKHOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408892 | |

| Record name | 2-amino-2-(4-methylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13227-01-5 | |

| Record name | 2-amino-2-(4-methylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-2-(p-tolyl)acetic acid (CAS: 13227-01-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(p-tolyl)acetic acid, with the CAS number 13227-01-5, is a non-proteinogenic amino acid. This document serves as a comprehensive technical guide, detailing its chemical and physical properties, synthesis methodologies, and its significant role as a synthetic intermediate in the development of therapeutic agents. Notably, it is a key precursor in the synthesis of 1,3,4-thiadiazole compounds, which have shown potential as anti-cancer agents through the inhibition of glutaminase, and in the creation of phenylalanine ammonia-lyase (PAL) inhibitors. This guide provides detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows to support research and development in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 13227-01-5 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| IUPAC Name | 2-amino-2-(4-methylphenyl)acetic acid | |

| Synonyms | 4-Methylphenylglycine, DL-4-Methylphenylglycine | |

| Appearance | Solid | |

| Melting Point | 228 °C | [1] |

| Boiling Point | 306.8 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in acetonitrile (0.1-1 mg/ml) | [2] |

| SMILES | CC1=CC=C(C=C1)C(C(=O)O)N | |

| InChI | InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for α-amino acid synthesis, such as the Strecker synthesis or the Bucherer-Bergs reaction. Detailed experimental protocols for these methods, adapted for the synthesis of the target molecule, are provided below.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Experimental Protocol:

-

Formation of α-Aminonitrile:

-

In a well-ventilated fume hood, dissolve p-tolualdehyde (1 equivalent) in methanol.

-

To this solution, add ammonium chloride (1.1 equivalents) followed by an aqueous solution of sodium cyanide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-amino-p-tolylacetonitrile.

-

-

Hydrolysis to this compound:

-

The crude α-aminonitrile is then subjected to acidic hydrolysis by refluxing with a strong acid, such as 6M hydrochloric acid, for several hours.

-

After hydrolysis is complete (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.

-

The pH of the solution is carefully adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide).

-

The precipitated this compound is collected by filtration, washed with cold water, and then with a small amount of ethanol.

-

The product is dried under vacuum to yield the final product.

-

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through the formation of a hydantoin intermediate from an aldehyde or ketone.

Experimental Protocol:

-

Hydantoin Formation:

-

In a sealed reaction vessel, a mixture of p-tolualdehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) is prepared in a solvent mixture of ethanol and water.

-

The mixture is heated at 60-80°C for several hours.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-(p-tolyl)hydantoin.

-

The solid hydantoin is collected by filtration, washed with water, and dried.

-

-

Hydrolysis to this compound:

-

The isolated hydantoin is then hydrolyzed by heating with a strong base, such as a 25% aqueous solution of sodium hydroxide, at reflux for an extended period (e.g., 24 hours).

-

The reaction mixture is cooled and then acidified with a strong acid to the isoelectric point of the amino acid to precipitate the product.

-

The this compound is collected by filtration, washed with cold water, and dried.

-

Applications in Drug Development

Intermediate in the Synthesis of 1,3,4-Thiadiazole-Based Glutaminase Inhibitors

This compound is a valuable building block for the synthesis of 1,3,4-thiadiazole derivatives that have been identified as potential anti-cancer agents.[3] These compounds often function by inhibiting glutaminase, an enzyme crucial for the metabolic reprogramming of cancer cells.

Experimental Protocol for 1,3,4-Thiadiazole Synthesis:

-

Step 1: Acylation of Thiosemicarbazide: this compound (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). The mixture is heated to facilitate the formation of the corresponding acylthiosemicarbazide intermediate.

-

Step 2: Cyclization: The acylthiosemicarbazide intermediate undergoes acid-catalyzed cyclization upon further heating in the presence of the dehydrating agent to form the 2-amino-5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazole.

-

Step 3: Purification: The reaction mixture is cooled and then poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,3,4-thiadiazole derivative.

Signaling Pathways Affected by Glutaminase Inhibitors:

Glutaminase inhibitors, derived from this compound, can impact several key signaling pathways in cancer cells, leading to reduced proliferation and survival.

-

mTORC1 Signaling: Glutamine is a critical activator of the mTORC1 pathway, which promotes cell growth and proliferation. By inhibiting glutaminase, the production of glutamate and α-ketoglutarate is reduced, leading to the downregulation of mTORC1 signaling.

-

EGFR/ERK Pathway: Some studies have shown that glutaminase inhibitors can suppress the EGFR/ERK signaling pathway, which is frequently hyperactivated in various cancers and drives cell proliferation and survival.

-

Redox Homeostasis and Nrf2 Signaling: Glutamine metabolism is essential for the synthesis of glutathione (GSH), a major antioxidant. Glutaminase inhibition can lead to GSH depletion and increased reactive oxygen species (ROS), which can, in turn, modulate the Nrf2 antioxidant response pathway.

References

A Technical Guide to 4-Methylphenylglycine: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylphenylglycine is a non-proteinogenic amino acid of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its estimated physicochemical properties, plausible synthetic routes, and relevant analytical techniques. The biological context is discussed in relation to the known activities of phenylglycine derivatives, particularly their role as modulators of metabotropic glutamate receptors. All quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | Calculated |

| Melting Point (°C) | > 280 (decomposes) | Estimated based on phenylglycine (290 °C) and 4-fluorophenylglycine (≥300 °C).[1][2] |

| Boiling Point (°C) | Not applicable | Decomposes before boiling at atmospheric pressure. |

| Water Solubility | Sparingly soluble | Phenylglycine is sparingly soluble in water.[3] Solubility is expected to be influenced by pH. |

| Organic Solvent Solubility | Likely soluble in polar organic solvents | Phenylglycine is more soluble in organic solvents like ethanol and methanol.[3] |

| pKa (carboxyl) | ~1.9 | Estimated based on 4-fluorophenylglycine (~1.90).[2] |

| pKa (amino) | ~9.2 | Based on typical values for α-amino acids. |

| logP | ~1.2 | Estimated based on the logP of similar compounds. |

Synthesis of 4-Methylphenylglycine

While a specific, detailed protocol for the synthesis of 4-Methylphenylglycine is not extensively documented, established methods for the synthesis of substituted phenylglycines can be readily adapted. The Strecker synthesis is a classical and versatile method for preparing α-amino acids.[1][4]

Proposed Synthetic Protocol: Modified Strecker Synthesis

This protocol outlines a plausible route to 4-Methylphenylglycine starting from 4-methylbenzaldehyde.

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 4-methylbenzaldehyde in a suitable solvent such as methanol.

-

Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide. The reaction is typically stirred at room temperature.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) to isolate the crude α-aminonitrile.

Step 2: Hydrolysis to 4-Methylphenylglycine

-

The crude α-aminonitrile is subjected to hydrolysis under acidic or basic conditions. Acid hydrolysis with a strong acid like hydrochloric acid is common.

-

The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

-

After cooling, the pH of the solution is adjusted to the isoelectric point of 4-Methylphenylglycine to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and then with a water-miscible organic solvent (e.g., ethanol).

-

The final product can be purified by recrystallization.

Analytical Methodologies

The characterization and purity assessment of 4-Methylphenylglycine would involve standard analytical techniques used for amino acid derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of amino acids. Due to the lack of a strong chromophore in many amino acids, derivatization is often employed.[5]

-

Pre-column Derivatization: Reagents such as o-phthalaldehyde (OPA), phenyl isothiocyanate (PITC), or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a UV-active or fluorescent tag to the amino group of 4-Methylphenylglycine.[6][7]

-

Separation: Reversed-phase HPLC is then used to separate the derivatized amino acid from any impurities.

-

Detection: UV or fluorescence detectors are used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: Would provide information on the number and connectivity of protons. The aromatic protons would show characteristic splitting patterns, and the α-proton would appear as a singlet. The methyl group protons would also be a distinct singlet.

-

¹³C NMR: Would confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[8][9]

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for amino acids, which would show the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Can be used to fragment the molecular ion and provide further structural confirmation.

Biological Activity and Signaling Pathways

While the specific biological activity of 4-Methylphenylglycine has not been extensively reported, the broader class of phenylglycine derivatives are well-known as competitive antagonists of metabotropic glutamate receptors (mGluRs).[10][11] These G protein-coupled receptors are crucial in modulating synaptic plasticity and neuronal excitability.

Derivatives of phenylglycine have been instrumental in elucidating the physiological roles of different mGluR subtypes.[6] They have been shown to antagonize the effects of glutamate, the principal excitatory neurotransmitter in the brain.[10] The binding of these antagonists to mGluRs can inhibit downstream signaling cascades, such as the inhibition of adenylyl cyclase or the blockade of phosphoinositide hydrolysis.[11]

Given this context, it is plausible that 4-Methylphenylglycine could exhibit activity at mGluRs. The methyl group at the 4-position of the phenyl ring would influence its potency and selectivity for different mGluR subtypes. Further research is required to determine its specific biological targets and pharmacological profile.

Conclusion

4-Methylphenylglycine represents a molecule of interest within the broader family of phenylglycine derivatives, which have significant pharmacological relevance. Although specific experimental data for this compound is sparse, this guide provides a framework for its study by presenting estimated physicochemical properties, outlining established synthetic and analytical methodologies, and discussing its potential biological role based on the activities of its structural analogs. This information is intended to support further research and development efforts involving 4-Methylphenylglycine.

References

- 1. Phenylglycine - Wikipedia [en.wikipedia.org]

- 2. (S)-4-Fluorophenylglycine | 19883-57-9 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. tandfonline.com [tandfonline.com]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. jneurosci.org [jneurosci.org]

- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 8. The mass spectra of amino-acid and peptide derivatives - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 10. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogues and Derivatives of 2-Amino-2-(p-tolyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Amino-2-(p-tolyl)acetic Acid as a Scaffold

This compound, a non-proteinogenic amino acid, presents an attractive starting point for medicinal chemistry due to its structural similarity to endogenous amino acids like phenylalanine. Its key features include a chiral center, an aromatic p-tolyl group, and reactive amino and carboxylic acid functionalities. These characteristics allow for diverse chemical modifications to generate analogues and derivatives with the potential to interact with specific enzyme active sites. This guide focuses on two promising avenues of derivatization: the synthesis of 1,3,4-thiadiazoles targeting glutaminase and the development of N-acyl derivatives aimed at inhibiting phenylalanine ammonia-lyase.

Structural Analogues and Derivatives

1,3,4-Thiadiazole Derivatives as Potential Glutaminase Inhibitors

The 1,3,4-thiadiazole ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole have shown promise as inhibitors of glutaminase (GLS), an enzyme overexpressed in many cancer cells and crucial for their growth and proliferation.[1] The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved through the cyclization of carboxylic acids with thiosemicarbazide.[3][4] In this context, this compound serves as the carboxylic acid precursor, leading to 1,3,4-thiadiazoles bearing a substituted p-tolyl methylamine moiety at the 5-position.

Table 1: Proposed 1,3,4-Thiadiazole Derivatives of this compound

| Compound ID | IUPAC Name | Molecular Formula | Structure | Predicted Biological Activity | Quantitative Data (IC50) |

| TD-1 | 5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazol-2-amine | C10H12N4S | (Structure Placeholder) | Glutaminase Inhibition | To be determined |

| TD-2 | N-(5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazol-2-yl)acetamide | C12H14N4OS | (Structure Placeholder) | Glutaminase Inhibition | To be determined |

| TD-3 | 5-(1-(p-tolyl)ethyl)-1,3,4-thiadiazol-2-amine | C11H13N3S | (Structure Placeholder) | Glutaminase Inhibition | To be determined |

N-acyl Glycine and Other Analogues as Potential Phenylalanine Ammonia-Lyase (PAL) Inhibitors

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in the biosynthesis of various secondary metabolites in plants. Inhibitors of PAL have applications in agriculture and medicine. Phenylglycine and its phosphonic analogues have been identified as inhibitors of PAL.[5] Given the structural similarity of this compound to phenylglycine, its derivatives are logical candidates for PAL inhibition. N-acylation of the amino group or modification of the carboxylic acid can yield compounds that may act as competitive or non-competitive inhibitors of PAL.

Table 2: Proposed N-Acyl and Other Derivatives of this compound as PAL Inhibitors

| Compound ID | IUPAC Name | Molecular Formula | Structure | Predicted Biological Activity | Quantitative Data (Ki/IC50) |

| PAL-1 | 2-acetamido-2-(p-tolyl)acetic acid | C11H13NO3 | (Structure Placeholder) | PAL Inhibition | To be determined |

| PAL-2 | 2-(benzamido)-2-(p-tolyl)acetic acid | C16H15NO3 | (Structure Placeholder) | PAL Inhibition | To be determined |

| PAL-3 | Methyl 2-amino-2-(p-tolyl)acetate | C10H13NO2 | (Structure Placeholder) | PAL Inhibition | To be determined |

Experimental Protocols

Synthesis Protocols

3.1.1. General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (e.g., TD-1)

This protocol is a representative method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from an amino acid precursor.[3][6]

-

Materials: this compound, thiosemicarbazide, polyphosphoric acid, ammonium hydroxide, water, ethanol.

-

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Add polyphosphoric acid (approximately 10 times the weight of the amino acid).

-

Heat the mixture with stirring at 100-120°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-cold water.

-

Neutralize the aqueous solution with concentrated ammonium hydroxide to a pH of 7-8.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazol-2-amine (TD-1).

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

-

3.1.2. General Procedure for the N-Acylation of this compound (e.g., PAL-1)

-

Materials: this compound, acetic anhydride, sodium bicarbonate, ethyl acetate, water, brine.

-

Procedure:

-

Dissolve this compound (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Acidify the solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-acetamido-2-(p-tolyl)acetic acid (PAL-1).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Assay Protocols

3.2.1. In Vitro Glutaminase (GLS1) Inhibition Assay (Coupled Enzyme Assay)

This assay measures the production of glutamate by GLS1, which is then converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically.[7][8]

-

Materials: Recombinant human GLS1, glutamate dehydrogenase (GDH), L-glutamine, NAD⁺, Tris-HCl buffer (pH 8.0), test compounds, 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 50 µL of Tris-HCl buffer.

-

Add 2 µL of the test compound solution at various concentrations (final DMSO concentration should be ≤ 1%).

-

Add 20 µL of a solution containing NAD⁺ (final concentration 1 mM) and GDH (final concentration 1 U/mL).

-

Add 10 µL of recombinant human GLS1 enzyme solution.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of L-glutamine solution (final concentration to be determined based on Km).

-

Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

-

The rate of NADH production is proportional to the GLS1 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

-

3.2.2. In Vitro Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay (HPLC-based)

This assay directly measures the formation of the product, trans-cinnamic acid, from the substrate, L-phenylalanine, using High-Performance Liquid Chromatography (HPLC).[9][10]

-

Materials: Purified PAL enzyme, L-phenylalanine, Tris-HCl buffer (pH 8.5), test compounds, methanol, acetonitrile, phosphoric acid, HPLC system with a C18 column and UV detector.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

-

In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, L-phenylalanine (at a concentration close to its Km value), and the test compound at various concentrations.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the PAL enzyme solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol or by acidification with HCl.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by reverse-phase HPLC. The mobile phase could be a gradient of acetonitrile and water with 0.1% phosphoric acid.

-

Monitor the elution of trans-cinnamic acid by its absorbance at approximately 270-290 nm.

-

Quantify the amount of trans-cinnamic acid produced by comparing the peak area to a standard curve.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.

-

Signaling Pathways and Experimental Workflows

Glutaminase Signaling Pathway in Cancer Metabolism

The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the proposed point of intervention for 1,3,4-thiadiazole derivatives.

Caption: Glutaminase pathway and inhibition.

Phenylalanine Ammonia-Lyase (PAL) Pathway

The diagram below shows the reaction catalyzed by PAL and the proposed competitive inhibition mechanism by N-acyl glycine analogues.

Caption: PAL pathway and competitive inhibition.

Experimental Workflow for Inhibitor Development

This workflow outlines the logical progression from compound design to biological evaluation.

Caption: Drug discovery workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituted phosphonic analogues of phenylglycine as inhibitors of phenylalanine ammonia lyase from potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 7. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular identification of phenylalanine ammonia lyase-encoding genes EfPALs and EfPAL2-interacting transcription factors in Euryale ferox [frontiersin.org]

The Biological Significance of 2-Amino-2-(p-tolyl)acetic Acid: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid, has emerged as a valuable scaffold in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true potential is realized as a key synthetic intermediate in the development of potent and selective therapeutic agents. This technical guide explores the biological activities of two major classes of compounds derived from this compound: 1,3,4-thiadiazole-based glutaminase inhibitors with applications in oncology, and phenylalanine ammonia-lyase (PAL) inhibitors. This document provides a comprehensive overview of their synthesis, mechanism of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this promising area.

Introduction to this compound

This compound is a chiral α-amino acid characterized by a p-tolyl group attached to the α-carbon. Its structure provides a unique combination of aromatic and amino acid functionalities, making it an attractive building block for combinatorial chemistry and targeted drug design. While direct biological effects of the compound are not extensively documented, its utility lies in its role as a precursor for molecules with significant pharmacological properties. The primary applications of this intermediate are in the synthesis of heterocyclic compounds, particularly 1,3,4-thiadiazoles, and in the development of enzyme inhibitors.

1,3,4-Thiadiazole Derivatives as Anticancer Agents

Derivatives of 1,3,4-thiadiazole synthesized from this compound precursors have demonstrated significant potential as anticancer agents.[1][2] These compounds often function by inhibiting key enzymes involved in cancer cell metabolism, such as glutaminase.[2]

Mechanism of Action: Glutaminase Inhibition

Many cancer cells exhibit a high rate of glutamine metabolism, a phenomenon often referred to as "glutamine addiction." Glutaminase C (GAC) is a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, which is then used to fuel the TCA cycle and support cell growth.[3] A notable class of allosteric GAC inhibitors is derived from bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES).[3] By inhibiting GAC, these 1,3,4-thiadiazole derivatives can selectively starve cancer cells of a critical nutrient source, leading to cell cycle arrest and apoptosis.[3][4]

Caption: Glutaminase Inhibition by 1,3,4-Thiadiazole Derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole Honokiol Derivatives | A549 (Lung) | 1.62 - 4.61 | [5] |

| 1,3,4-Thiadiazole Honokiol Derivatives | MDA-MB-231 (Breast) | 1.62 - 10.21 | [5] |

| 2-(phenylamino)-5-(methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [6] |

| 2-(phenylamino)-5-(methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [6] |

| 1,3,4-Thiadiazole Pyridine Hybrids | HCT-116 (Colon) | 2.03 - 37.56 | [5] |

| 1,3,4-Thiadiazole Pyridine Hybrids | Hep-G2 (Liver) | 2.03 - 37.56 | [5] |

Experimental Protocol: Glutaminase Activity Assay

This protocol describes a common method for measuring glutaminase activity and assessing the inhibitory potential of test compounds.[7][8]

Materials:

-

Recombinant human glutaminase C (hGAC)

-

L-glutamine

-

Glutamate oxidase

-

Glutamate-pyruvate transaminase

-

L-alanine

-

NADH

-

Lactate dehydrogenase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-alanine, NADH, and lactate dehydrogenase.

-

Add the test compound (e.g., a 1,3,4-thiadiazole derivative) at various concentrations to the wells of the microplate.

-

Add hGAC to each well and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding L-glutamine to each well.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction and determine the IC50 value of the test compound.

Caption: Workflow for a typical glutaminase activity assay.

Phenylalanine Ammonia-Lyase (PAL) Inhibitors

This compound has also been utilized as a synthetic intermediate for the development of inhibitors of Phenylalanine Ammonia-Lyase (PAL).[9] PAL is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid.[10] Inhibitors of this enzyme have potential applications as herbicides and antifungal agents.

Mechanism of Action: Competitive Inhibition of PAL

PAL inhibitors often act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-phenylalanine.[10] This leads to a reduction in the production of cinnamic acid and downstream phenylpropanoids, which can disrupt plant growth and defense mechanisms.

Quantitative Data: PAL Inhibition

The following table presents the inhibitory activity of representative PAL inhibitors.

| Inhibitor | Enzyme Source | Ki (mM) | αKi (mM) | Reference |

| Phenol | Rhodotorula glutinis | 2.1 | 3.45 | [10] |

| o-Cresol | Rhodotorula glutinis | 0.8 | 3.4 | [10] |

| m-Cresol | Rhodotorula glutinis | 2.85 | 18.5 | [10] |

| 5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one | Rhodotorula glutinis | IC50 = 2.5 µM | - | [11] |

| 2-aminoindan-2-phosphonic acid (AIP) | Parsley | Ki = 7 nM | - | [12] |

Experimental Protocol: Phenylalanine Ammonia-Lyase Activity Assay

This protocol outlines a general method for assessing PAL activity and the efficacy of its inhibitors.[13][14]

Materials:

-

Plant tissue homogenate or purified PAL

-

L-phenylalanine

-

Extraction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 2-mercaptoethanol)

-

Stop Solution (e.g., 1 M HCl)

-

Spectrophotometer

Procedure:

-

Homogenize plant tissue in ice-cold extraction buffer and centrifuge to obtain a crude enzyme extract.

-

Prepare a reaction mixture containing the enzyme extract and the test inhibitor at various concentrations in buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding L-phenylalanine.

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction by adding a stop solution.

-

Measure the absorbance of the product, trans-cinnamic acid, at approximately 290 nm.

-

Calculate the enzyme activity and the percentage of inhibition.

Conclusion

This compound serves as a crucial and versatile building block in the synthesis of novel, biologically active compounds. Its application in the development of 1,3,4-thiadiazole-based glutaminase inhibitors has opened new avenues for cancer therapy. Concurrently, its role in creating potent phenylalanine ammonia-lyase inhibitors highlights its importance in agrochemical research. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of derivatives of this compound. Future work should focus on optimizing the synthesis of these derivatives, expanding the scope of their biological evaluation, and elucidating their mechanisms of action in greater detail.

References

- 1. bepls.com [bepls.com]

- 2. tandfonline.com [tandfonline.com]

- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Sapphire North America [sapphire-usa.com]

- 10. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues [agris.fao.org]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(p-tolyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-2-(p-tolyl)acetic acid, a key synthetic intermediate. The guide details both racemic and asymmetric synthesis strategies, outlines alternative manufacturing routes, and provides context for its application in the development of glutaminase inhibitors.

Introduction

This compound, also known as p-methylphenylglycine, is a non-proteinogenic amino acid. Its structure incorporates a chiral center, making it a valuable building block in the synthesis of enantiomerically pure pharmaceuticals. Notably, it serves as a crucial intermediate in the preparation of potent inhibitors of glutaminase, an enzyme implicated in cancer cell metabolism. This guide offers detailed experimental protocols and quantitative data to support research and development in this area.

Precursors and Synthetic Pathways

The primary precursors for the synthesis of this compound are p-tolualdehyde, a cyanide source (such as sodium or potassium cyanide), and an ammonia source (such as ammonium chloride or ammonia). Two major synthetic routes are commonly employed: the Strecker synthesis for racemic products and asymmetric variations for enantiomerically enriched products. An alternative route, the Bucherer-Bergs reaction, is also a viable method.

Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a two-step process that first forms an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1][2]

Experimental Protocol: Racemic Strecker Synthesis of this compound

This protocol is adapted from established procedures for similar aryl-substituted amino acids.[3]

Step 1: Synthesis of α-Amino-p-tolylacetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared.

-

To this solution, add p-tolualdehyde (1.0 equivalent) and methanol.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The formation of a precipitate, α-amino-p-tolylacetonitrile, may be observed.

Step 2: Hydrolysis to this compound

-

The crude α-aminonitrile from Step 1 is suspended in a solution of 6 M hydrochloric acid.

-

The mixture is heated to reflux for 8-12 hours to facilitate complete hydrolysis of the nitrile group.

-

After cooling to room temperature, the solution is neutralized with a base (e.g., concentrated ammonium hydroxide) to its isoelectric point (approximately pH 6) to precipitate the amino acid.

-

The crude this compound is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The product is dried under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Quantitative Data (Estimated)

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity | >95% (after recrystallization) |

| Reaction Time | 32-44 hours |

Logical Relationship: Racemic Strecker Synthesis

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-(p-tolyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(p-tolyl)acetic acid, also known as 4-methylphenylglycine. Focusing on its solubility across various solvent systems and its chemical stability under stress conditions, this document is intended to be a vital resource for professionals in pharmaceutical development, chemical synthesis, and academic research. The information herein is critical for process optimization, formulation design, and ensuring the quality and efficacy of related chemical entities.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences its bioavailability, formulation, and purification processes. As an amino acid derivative, its solubility is expected to be highly dependent on the polarity of the solvent and the pH of the medium.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in public literature. The table below summarizes the currently accessible data. For analogous compounds like phenylglycine, solubility is generally sparse in neutral water but increases in acidic conditions and in polar organic solvents.[1]

Table 1: Known Solubility of this compound

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | 25°C | 30 mg/mL |

| Acetonitrile | Not Specified | 0.1 - 1.0 mg/mL[2] |

| Water (pH 7) | Not Specified | Data Not Available (Expected to be sparingly soluble[1]) |

| Ethanol | Not Specified | Data Not Available (Expected to have moderate solubility[1]) |

| Methanol | Not Specified | Data Not Available (Expected to have moderate solubility[1]) |

| 0.1 M HCl | Not Specified | Data Not Available (Solubility expected to increase[1]) |

| 0.1 M NaOH | Not Specified | Data Not Available |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the period is essential.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot immediately through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography (UPLC).[3]

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could affect purity and safety. Forced degradation, or stress testing, is employed to identify likely degradation pathways and to develop stability-indicating analytical methods.[4]

Inferred Stability and Potential Degradation Pathways

While specific stability data for this compound is scarce, the stability of its structural analog, phenylglycine, has been studied. Phenylglycine derivatives are known to be particularly susceptible to racemization at the α-carbon, a process that can be catalyzed by both acid and, more significantly, base.[2][5] This is a critical stability concern for chiral applications. Other potential degradation pathways, common to amino acids, include oxidation and hydrolysis, although specific products for this molecule are not well-documented in the literature.

Table 2: Summary of Expected Stability Under Forced Degradation Conditions

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Likely stable | Minor hydrolysis; potential for racemization.[6] |

| Basic Hydrolysis (e.g., 0.1 M NaOH, RT) | Susceptible to degradation | Racemization is a primary concern.[2][5] Potential for hydrolysis. |

| Oxidation (e.g., 3% H₂O₂, RT) | Potentially susceptible | Oxidation of the amino group or aromatic ring. |

| Thermal Degradation (e.g., 80°C, solid state) | Generally stable | Decomposition at very high temperatures.[7] |

| Photodegradation (ICH Q1B conditions) | Potentially susceptible | Photolytic cleavage or reactions involving the aromatic ring. |

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to intentionally degrade the compound under controlled stress conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Maintain at room temperature for a set time (e.g., 24 hours), as heat can accelerate racemization significantly.[2]

-

Oxidative Degradation: Mix the stock solution with a 3-30% solution of hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for 24 hours.[4]

-

Thermal Degradation: Store a sample of the solid compound and a solution sample in an oven at an elevated temperature (e.g., 80°C) for 48 hours.

-

Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 4, 8, 12, 24 hours).

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples to an appropriate pH to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method to quantify the parent compound and detect degradation products. The goal is to achieve 5-20% degradation of the active substance.[8]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column is typically suitable for this type of molecule (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often required to separate the polar parent compound from potentially less polar degradation products.

-

Solvent A: An aqueous buffer, such as 0.1% formic acid or phosphoric acid in water.

-

Solvent B: An organic solvent, such as acetonitrile or methanol.

-

-

Example Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-31 min: Return to 95% A, 5% B

-

31-40 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: 10 µL.

-

Data Analysis: The method must demonstrate specificity, where the peak for the parent compound is pure and resolved from all degradation product peaks. Peak purity can be assessed using a PDA detector. The percentage of remaining parent compound and the relative percentage of each degradation product are calculated from the peak areas in the chromatograms.

Visualizations

Experimental Workflow

Caption: A workflow for analyzing the solubility and stability of a chemical compound.

Hypothetical Degradation Pathway

Given the known propensity of phenylglycine derivatives to racemize, especially under basic conditions, and the general possibility of hydrolysis, a hypothetical degradation pathway is proposed. Specific degradation products from oxidative or photolytic stress would require experimental identification (e.g., via LC-MS).

Caption: A hypothetical diagram of potential degradation pathways for this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Item - Formation and Stability of Organic Zwitterions in Aqueous Solution:â Enolates of the Amino Acid Glycine and Its Derivatives - American Chemical Society - Figshare [acs.figshare.com]

- 4. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 6. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]

- 7. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]

- 8. D-2-Phenylglycine CAS#: 875-74-1 [m.chemicalbook.com]

Spectroscopic Profile of 2-Amino-2-(p-tolyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data generated from validated computational models, alongside detailed, standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions offer a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to CH) |

| ~7.15 | Doublet | 2H | Ar-H (ortho to CH₃) |

| ~4.50 | Singlet | 1H | α-CH |

| ~3.50 (broad) | Singlet | 2H | -NH₂ |

| ~2.30 | Singlet | 3H | Ar-CH₃ |

| ~12.50 (broad) | Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | -COOH |

| ~138.0 | Ar-C (para to CH) |

| ~135.0 | Ar-C (ipso to CH) |

| ~129.0 | Ar-CH (ortho to CH₃) |

| ~128.0 | Ar-CH (ortho to CH) |

| ~58.0 | α-CH |

| ~21.0 | Ar-CH₃ |

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1610 | Medium | N-H bend (amine) |

| ~1515 | Strong | Aromatic C=C stretch |

| ~1400 | Medium | O-H bend (carboxylic acid) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

| m/z Ratio | Relative Intensity | Assignment |

| 166.08 | High | [M+H]⁺, Protonated Molecular Ion |

| 149.08 | Medium | [M+H - NH₃]⁺, Loss of ammonia |

| 121.06 | High | [M+H - COOH]⁺, Loss of carboxyl group |

| 106.06 | Medium | [Tolyl-CH]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility) in a standard 5 mm NMR tube.

-

Ensure the solid is fully dissolved; gentle vortexing or sonication may be applied.

-

-

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

-

-

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

-

Thoroughly mix and grind the sample and KBr to a fine, homogeneous powder.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

FT-IR Spectrometer Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet should be acquired as the background and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.

-

-

Electrospray Ionization (ESI) Mass Spectrometer Parameters:

-

Ionization Mode: Positive ion mode is typically used for amino acids to observe [M+H]⁺ ions.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

In-Depth Technical Guide: Potential Therapeutic Targets of 2-Amino-2-(p-tolyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of derivatives of 2-Amino-2-(p-tolyl)acetic acid. This compound serves as a key synthetic intermediate for several classes of bioactive molecules with promising therapeutic profiles. The primary focus of this document is on derivatives targeting glutaminase (GLS1) for oncology applications, with additional discussion on potential inhibitors of Phenylalanine Ammonia-Lyase (PAL) and the broader therapeutic context of related heterocyclic scaffolds.

Glutaminase (GLS1) Inhibition: A Key Anti-Cancer Strategy

Derivatives of this compound are precursors to 1,3,4-thiadiazole compounds, which have been identified as potent inhibitors of glutaminase (GLS1).[1] GLS1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate. This process is essential for rapidly proliferating tumor cells as it fuels the tricarboxylic acid (TCA) cycle and provides nitrogen for the synthesis of nucleotides and amino acids.[2]

Signaling Pathways Involving Glutaminase in Cancer

The upregulation of GLS1 is a hallmark of many cancers and is intertwined with several oncogenic signaling pathways. Inhibition of GLS1 can disrupt these pathways and impede tumor growth. Key pathways include:

-

mTORC1 Signaling: Glutamine metabolism is linked to the activation of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.

-

c-Myc Oncogene: The c-Myc oncogene is a known regulator of glutamine metabolism and can drive the expression of GLS1.

-

Redox Homeostasis: Glutamate produced by GLS1 is a precursor for the synthesis of the antioxidant glutathione (GSH). Inhibition of GLS1 can lead to increased oxidative stress in cancer cells, promoting apoptosis.

Below is a diagram illustrating the central role of GLS1 in cancer cell metabolism and its interaction with key signaling pathways.

Caption: GLS1 Signaling Pathway in Cancer.

Quantitative Data for Glutaminase Inhibitors

| Compound | Target | IC50 | Reference |

| BPTES | GLS1 (KGA) | 0.16 µM | [1] |

| 6-Diazo-5-oxo-L-norleucine | Glutaminase (cKGA) | ~1 mM | [1] |

| 5-(1H-benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine | Glutaminyl Cyclase (QC) | 190 nM | [3] |

Experimental Protocols

This protocol outlines a general one-pot synthesis for 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid, such as this compound, and thiosemicarbazide.[4]

Workflow:

Caption: Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives.

Detailed Methodology:

-

In a round-bottom flask, suspend the substituted carboxylic acid (0.05 mol) and thiosemicarbazide (0.05 mol) in ethanol.

-

With constant stirring, slowly add a few drops of concentrated sulfuric acid as a catalyst.

-

Heat the reaction mixture to 80-90°C and reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Basify the mixture with a 10% sodium carbonate (Na₂CO₃) solution until a precipitate forms.

-

Filter the solid product, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

This protocol describes a fluorometric method to measure glutaminase activity in biological samples. The assay is based on the detection of ammonia produced from the enzymatic reaction of glutaminase with glutamine.

Principle:

Glutaminase catalyzes the conversion of L-glutamine to L-glutamate and ammonia. The liberated ammonia reacts with o-phthalaldehyde (OPA) to produce a fluorescent product. The increase in fluorescence is directly proportional to the glutaminase activity.

Detailed Methodology:

-

Reagent Preparation: Prepare a working reagent mix containing assay buffer, substrate (L-glutamine), and the detection reagent (o-phthalaldehyde).

-

Sample Preparation: Prepare enzyme samples in an appropriate buffer (e.g., 20 mM Potassium Phosphate, pH 7.4).

-

Assay Procedure:

-

Add samples and standards to a 96-well plate.

-

Initiate the reaction by adding the working reagent to all wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of ~415 nm and an emission wavelength of ~475 nm.

-

-

Data Analysis: Calculate the glutaminase activity based on the rate of fluorescence increase, using a standard curve generated with known concentrations of ammonia.

Phenylalanine Ammonia-Lyase (PAL) Inhibition

This compound has also been utilized as a synthetic intermediate in the preparation of inhibitors for Phenylalanine Ammonia-Lyase (PAL).[5] PAL is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, the first committed step in the phenylpropanoid pathway in plants, fungi, and some bacteria. Inhibition of PAL has potential applications in agriculture and as a therapeutic strategy in certain metabolic disorders.

Quantitative Data for PAL Inhibitors

| Compound | Target | IC50/Ki | Reference |

| 2-Aminoindan-2-phosphonic acid (AIP) | PAL (Parsley) | Ki = 7 ± 2 nM | |

| 5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one | PAL (Rhodotorula glutinis) | IC50 = 2.5 µM | [6] |

Experimental Protocol: Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay (Spectrophotometric)

This protocol details a spectrophotometric assay to determine the inhibitory effect of a compound on PAL activity.

Principle:

The activity of PAL is measured by monitoring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm. The presence of an inhibitor will decrease the rate of this reaction.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of L-phenylalanine (substrate) in the assay buffer (e.g., 0.1 M Borate buffer, pH 8.8).

-

Prepare a series of dilutions of the test inhibitor compound.

-

Prepare a working solution of PAL enzyme in a cold assay buffer.

-

-

Assay Setup:

-

In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of L-phenylalanine, and the desired concentration of the inhibitor. Include a control with no inhibitor.

-

Prepare a blank for each inhibitor concentration containing all components except the enzyme.

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the PAL enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 1M trichloroacetic acid (TCA).

-

-

Measurement and Analysis:

-

Centrifuge the tubes to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 290 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

Pyrazoloquinazoline Derivatives: A Note on Potential Applications

While a direct synthetic pathway from this compound to pyrazoloquinazolines has not been established in the reviewed literature, the p-tolyl moiety is present in some synthesized pyrazoloquinazoline derivatives. For instance, 9-oxo-2-(p-tolyl)-4,9-dihydropyrazolo[5,1-b]quinazoline-3a(3H)-carboxylic acid has been synthesized from 2,4-dioxo-4-(p-tolyl)butanoic acid. The pyrazoloquinazoline scaffold is of significant pharmacological interest due to its reported antimicrobial, antioxidant, and antitumor effects. Further research may explore the potential of this compound as a precursor for novel pyrazoloquinazoline derivatives.

Conclusion

This compound is a versatile building block for the synthesis of various heterocyclic compounds with significant therapeutic potential. The most prominent application lies in the development of 1,3,4-thiadiazole-based glutaminase inhibitors for cancer therapy. Additionally, its use in the synthesis of Phenylalanine Ammonia-Lyase inhibitors presents another avenue for therapeutic and agrochemical development. While the connection to pyrazoloquinazolines is less direct, the presence of the p-tolyl group in bioactive compounds of this class suggests a potential area for future exploration. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with derivatives of this compound.

References

- 1. abmole.com [abmole.com]

- 2. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

enantiomers of 2-Amino-2-(p-tolyl)acetic acid and their properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(p-tolyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical and bioactive molecules. Its structure, featuring a stereocenter at the alpha-carbon, gives rise to two enantiomers: (R)-2-Amino-2-(p-tolyl)acetic acid and (S)-2-Amino-2-(p-tolyl)acetic acid. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, making the separation and characterization of the individual stereoisomers a critical aspect of drug discovery and development.

This technical guide provides a comprehensive overview of the properties of this compound, with a focus on its enantiomers. It includes a summary of available physicochemical data, detailed experimental protocols for chiral resolution, and visualizations of key experimental workflows.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| CAS Number (Racemate) | 13227-01-5 | [1] |

| Melting Point (Racemate) | 228 °C | [1] |

| Boiling Point (Racemate) | 306.8 °C at 760 mmHg | [1] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in acetonitrile. | [2] |

Biological and Chemical Significance

Racemic this compound is utilized as a synthetic intermediate in the preparation of various compounds. Notably, it serves as a precursor for 1,3,4-thiadiazole derivatives, which have been investigated for their potential anti-cancer properties through the inhibition of glutaminase.[3] It has also been used in the synthesis of inhibitors for the enzyme phenylalanine ammonia-lyase.[2]

The biological activities of the individual enantiomers of this compound have not been extensively reported. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This stereoselectivity arises from the differential interactions of the enantiomers with chiral biological targets such as enzymes and receptors. Therefore, the resolution and study of the individual (R)- and (S)-enantiomers are of high importance for the development of stereochemically pure and potentially more effective and safer therapeutic agents.

Chiral Resolution of Racemic this compound

The separation of the enantiomers from a racemic mixture is a critical step in the development of chiral compounds. Two common and effective methods for the chiral resolution of amino acids are enzymatic kinetic resolution and diastereomeric salt crystallization. While specific protocols for this compound are not detailed in the available literature, the following sections provide detailed methodologies adapted from established procedures for structurally similar amino acids, such as 2-amino-2-(4-chlorophenyl)acetic acid.

Enzymatic Kinetic Resolution using Penicillin G Acylase

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes the stereoselectivity of enzymes to separate enantiomers. Penicillin G acylase (PGA) is commonly used to selectively hydrolyze the N-acyl derivative of the L-amino acid, allowing for the separation of the unreacted N-acyl-D-amino acid.

Experimental Workflow:

Detailed Protocol:

-

N-Acetylation of Racemic this compound:

-

Suspend the racemic amino acid in a mixture of glacial acetic acid and water (1:1 v/v).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure to obtain the racemic N-acetyl-2-amino-2-(p-tolyl)acetic acid.

-

-

Enzymatic Hydrolysis:

-

Prepare a suspension of the racemic N-acetylated amino acid in water.

-

Adjust the pH of the suspension to 8.0 with a 1 M NaOH solution.

-

Add immobilized Penicillin G Acylase.

-

Maintain the reaction at a constant temperature (e.g., 37 °C) with gentle stirring.

-

Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain the pH at 8.0. The reaction is typically stopped at or near 50% conversion.

-

-

Separation of Enantiomers:

-

Upon completion, filter off the immobilized enzyme for reuse.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the unreacted N-acetyl-(R)-2-amino-2-(p-tolyl)acetic acid.

-

Filter the mixture to isolate the solid N-acetyl-(R)-enantiomer.

-

The filtrate contains the hydrochloride salt of (S)-2-Amino-2-(p-tolyl)acetic acid. Adjust the pH of the filtrate to the isoelectric point of the amino acid (around pH 6) to precipitate the (S)-enantiomer.

-

Collect the precipitated (S)-enantiomer by filtration, wash with cold water, and dry.

-

-

Hydrolysis of the N-Acetyl-(R)-Enantiomer:

-

Suspend the isolated N-acetyl-(R)-2-amino-2-(p-tolyl)acetic acid in a solution of hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and neutralize to the isoelectric point to precipitate the (R)-2-Amino-2-(p-tolyl)acetic acid.

-

Collect the precipitated (R)-enantiomer by filtration, wash with cold water, and dry.

-

Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.

Experimental Workflow:

Detailed Protocol:

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-tartaric acid) in the same solvent.

-

Slowly add the solution of the resolving agent to the amino acid solution with constant stirring.

-

Stir the mixture at room temperature for a period to allow for complete salt formation.

-

-

Fractional Crystallization:

-

The less soluble diastereomeric salt may begin to precipitate during the addition. To maximize crystallization, the solution can be slowly cooled, and the volume of the solvent can be reduced by evaporation if necessary.

-

Allow the crystallization to proceed, often overnight at a reduced temperature (e.g., 4 °C), to maximize the yield of the less soluble salt.

-

Collect the crystals of the less soluble diastereomeric salt by filtration and wash them with a small amount of the cold solvent.

-

The more soluble diastereomeric salt remains in the mother liquor.

-

-

Liberation of the Enantiomers:

-

From the Crystallized Salt: Dissolve the collected crystals of the diastereomeric salt in water. Adjust the pH of the solution to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., aqueous ammonia) to precipitate the free enantiomer. Collect the precipitate by filtration, wash with cold water, and dry.

-

From the Mother Liquor: Evaporate the solvent from the mother liquor. Dissolve the residue in water and adjust the pH to the isoelectric point to precipitate the other enantiomer. This enantiomer may require further purification, such as recrystallization, to achieve high enantiomeric purity.

-

Analysis of Enantiomeric Purity

The enantiomeric excess (ee) of the resolved products should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Workflow:

General HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers (e.g., a crown ether-based, polysaccharide-based, or Pirkle-type column).

-

Mobile Phase: The mobile phase composition will depend on the chosen CSP and may consist of a mixture of an organic solvent (e.g., ethanol, isopropanol) and an aqueous buffer, often with an acidic modifier like trifluoroacetic acid.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 220 nm).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Conclusion